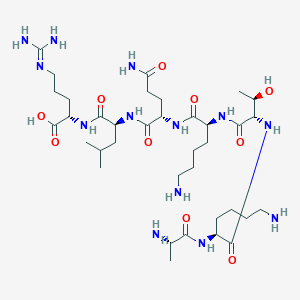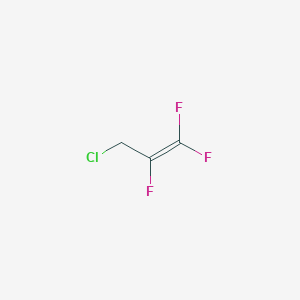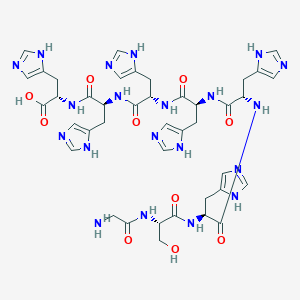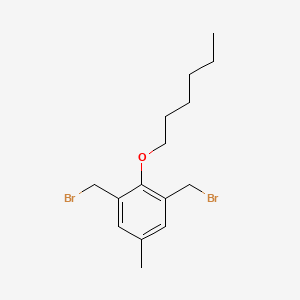![molecular formula C11H14O4 B14242468 {3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol CAS No. 499219-63-5](/img/structure/B14242468.png)
{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol is an organic compound that features a methoxy group, an oxirane ring, and a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epoxidation of Allyl Ethers: One common method to synthesize {3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol involves the epoxidation of allyl ethers. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Methoxylation and Hydroxylation: Another route involves the methoxylation of a phenyl ring followed by hydroxylation
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes. These processes use robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring can be opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of {3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxy and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-Methoxy-4-hydroxyphenyl}methanol: Lacks the oxirane ring but has similar methoxy and hydroxyl functionalities.
{4-[(Oxiran-2-yl)methoxy]phenyl}methanol: Similar structure but without the methoxy group on the phenyl ring.
{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}ethanol: Similar structure but with an ethanol moiety instead of methanol.
Uniqueness
{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol is unique due to the presence of both an oxirane ring and a methoxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
499219-63-5 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H14O4/c1-13-11-4-8(5-12)2-3-10(11)15-7-9-6-14-9/h2-4,9,12H,5-7H2,1H3 |
InChI-Schlüssel |
KTJLFQVVOVNKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CO)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)




![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)



![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)

